molecular formula C13H17BN2O2 B566969 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1207557-48-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No. B566969
Key on ui cas rn: 1207557-48-9
M. Wt: 244.101
InChI Key: JAJULIZEUUBTGU-UHFFFAOYSA-N
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Patent
US09206183B2

Procedure details

Obtained from 3-bromopyrazolo[1,5-a]pyrazine (Preparation 23c) following the experimental procedure as described in Preparation 27a, irradiating the reaction mixture at 100° C. for 1 h. The crude product was used without further purification in the next synthetic step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=12.[CH3:11][C:12]1([CH3:28])[C:16]([CH3:18])([CH3:17])[O:15][B:14](C2C=NN3C=CC=CC=23)[O:13]1>>[CH3:11][C:12]1([CH3:28])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:2]2[CH:3]=[N:4][N:5]3[CH:10]=[CH:9][N:8]=[CH:7][C:6]=23)[O:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN2C1C=NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NN2C1C=CC=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiating the reaction mixture at 100° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification in the next synthetic step

Outcomes

Product
Name
Type
Smiles
CC1(OB(OC1(C)C)C=1C=NN2C1C=NC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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